REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:15]=[CH:14][O:13][C:12]=2[CH3:16])=O)=[CH:4][C:3]=1[O:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21].C(=O)(O)[O-].[Na+].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:37])=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:15]=[CH:14][O:13][C:12]=2[CH3:16])=[S:37])=[CH:4][C:3]=1[O:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21] |f:1.2|
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Name
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N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarboxamide
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Quantity
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4 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)NC(=O)C1=C(OC=C1)C)OCC=C(C)C
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Name
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|
Quantity
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7.4 g
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
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|
Quantity
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3.6 g
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Type
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reactant
|
Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
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|
Quantity
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168 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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held at this temperature for a further 2½ hours
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled
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Type
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FILTRATION
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Details
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filtered through a plug of neutral aluminum oxide
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Type
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WASH
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Details
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eluted with ether:petroleum ether (1:1)
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Type
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CUSTOM
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Details
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Evaporation of the solvent
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Name
|
|
Type
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product
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Smiles
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ClC1=C(C=C(C=C1)NC(=S)C1=C(OC=C1)C)OCC=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |